An In-depth Technical Guide to 2-Aminobenzenesulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Aminobenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Aminobenzenesulfonamide (also known as Orthanilamide). This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.
Chemical Identity and Structure
2-Aminobenzenesulfonamide is an organic compound containing both an amine and a sulfonamide functional group attached to a benzene ring at positions 1 and 2, respectively. It is a key building block in the synthesis of various pharmaceuticals, particularly sulfa drugs, and is utilized in the dye industry.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-aminobenzene-1-sulfonamide[2] |
| Synonyms | Orthanilamide, o-Aminobenzenesulfonamide, o-Sulfanilamide[1][3] |
| CAS Number | 3306-62-5[4] |
| Molecular Formula | C₆H₈N₂O₂S[5] |
| Molecular Weight | 172.20 g/mol [4][5] |
| SMILES | Nc1ccccc1S(N)(=O)=O[4] |
| InChI | 1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)[4] |
| InChIKey | YAZSBRQTAHVVGE-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physicochemical properties of 2-Aminobenzenesulfonamide are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to pale cream or dark beige to yellow crystalline powder or crystals.[1][5][6] |
| Melting Point | 155-157 °C[4][6] |
| Boiling Point | Data not available |
| Solubility | Freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene.[6] Specific quantitative solubility data is not readily available. |
| pKa | The sulfonamide group is weakly acidic.[7] A specific experimental pKa value for 2-Aminobenzenesulfonamide is not readily available in the literature, though theoretical models for primary benzene sulfonamide derivatives exist.[3][8][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2-Aminobenzenesulfonamide.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Observed Peaks |
| Infrared (IR) Spectroscopy | - N-H stretching (primary aromatic amine): 3459-3338 cm⁻¹ (two strong bands)[6] - N-H bending (primary aromatic amine): 1639-1635 cm⁻¹[6] - N-H stretching (sulfonamide): 3349-3144 cm⁻¹[6] - SO₂ asymmetric and symmetric stretching: ~1320-1310 cm⁻¹ and ~1155-1143 cm⁻¹ respectively[6] - S-N stretching: 914-895 cm⁻¹[6] |
| ¹H NMR Spectroscopy | - Aromatic protons: ~6.51-7.70 ppm[6] - Primary amine (-NH₂) protons: ~5.92-5.97 ppm (singlet)[6] - Sulfonamide (-SO₂NH-) proton: ~8.78-10.15 ppm (singlet)[6] |
| ¹³C NMR Spectroscopy | - Aromatic carbons: ~111.83-160.11 ppm[6] |
| Mass Spectrometry (MS) | - Common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[10] Other potential fragmentations include cleavage of the S-N and C-N bonds.[11] |
Mechanism of Action: Inhibition of Dihydropteroate Synthase
2-Aminobenzenesulfonamide and other sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. Since humans obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[2]
Experimental Protocols
The following sections outline general methodologies for the synthesis, analysis, and biological evaluation of 2-Aminobenzenesulfonamide.
Synthesis Protocol
A common method for the synthesis of 2-Aminobenzenesulfonamide is the reduction of 2-nitrobenzenesulfonamide.
General Procedure for the synthesis of o-aminobenzenesulfonamide from 2-nitrobenzenesulfonamide:
-
Dissolve 2-nitrobenzenesulfonamide in methanol in the presence of a Pd/C catalyst (10% w/w) to create a solution with a mass concentration of 10%.
-
Carry out the hydrogenation reaction at 60°C under a hydrogen pressure of 50 psi.
-
Continue the reaction overnight.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate to yield the off-white solid product, o-aminobenzenesulfonamide.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
While a specific protocol for 2-Aminobenzenesulfonamide is not detailed in the provided results, a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of similar sulfonamides can be adapted.
-
Column: A C8 or C18 column, such as a YMC-Triart C8 (250x4.6 mm, 5 µm), is often suitable.[12][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[12][14]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[12]
-
Detection: UV detection at a wavelength around 265 nm is appropriate for sulfonamides.[12]
-
Injection Volume: Typically in the range of 5-20 µL.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[12]
NMR Spectroscopy Sample Preparation
-
Weigh approximately 5-25 mg of the 2-Aminobenzenesulfonamide sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a depth of at least 4.5 cm in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
-
Cap the NMR tube and ensure it is properly labeled before placing it in the spectrometer.
Biological Assay Protocol
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay determines the inhibitory activity of 2-Aminobenzenesulfonamide against DHPS. A coupled enzymatic spectrophotometric assay is a common approach.
-
Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and a coupling enzyme system (e.g., dihydrofolate reductase) with its cofactor (NADPH).
-
Inhibitor Addition: Add varying concentrations of 2-Aminobenzenesulfonamide to the reaction mixture.
-
Initiation and Monitoring: Initiate the enzymatic reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate inhibitory parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Logical Workflow for Compound Analysis and Evaluation
The following diagram illustrates a typical workflow for the comprehensive analysis and biological evaluation of a compound like 2-Aminobenzenesulfonamide.
Conclusion
2-Aminobenzenesulfonamide is a compound of significant interest in medicinal chemistry and other industrial applications. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, and its primary mechanism of action as a competitive inhibitor of dihydropteroate synthase. The outlined experimental protocols offer a foundation for the synthesis, analysis, and biological evaluation of this and similar sulfonamide compounds. Further research to determine precise quantitative solubility and pKa values would be beneficial for a more complete understanding of this molecule.
References
- 1. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
